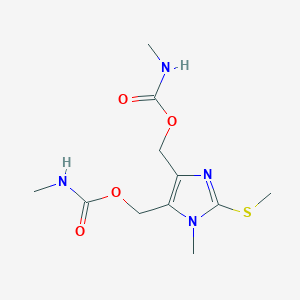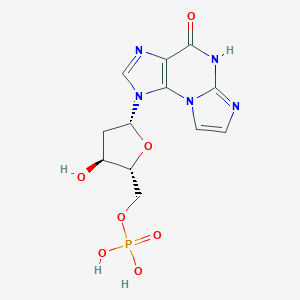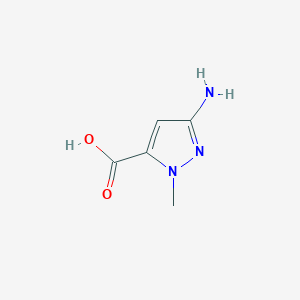
DIHYDRO-4,4-DIMETHYL-3-(PHENYLMETHOXY)-2(3H)-FURANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a benzyloxy group attached to the third carbon of a 4,4-dimethyloxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one typically involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The intermediate product undergoes deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This acid is then converted into its silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce 3-(Benzyloxy)-4,4-dimethyloxolan-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4,4-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxolane ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but has a different core structure.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Contains a benzyloxy group and a triazole ring, used in antifungal applications.
Uniqueness
3-(Benzyloxy)-4,4-dimethyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to other benzyloxy-containing compounds. Its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
117895-47-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4,4-dimethyl-3-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)9-16-12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
VHSFUNYRPRTDAA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)









![3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid](/img/structure/B38061.png)
